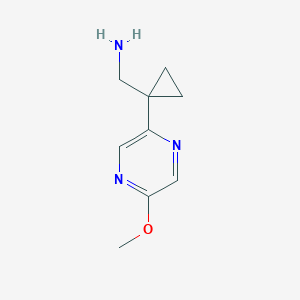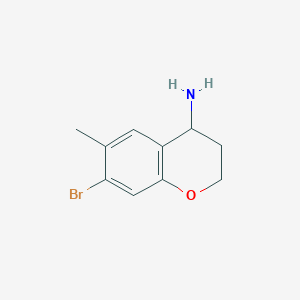
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is characterized by the presence of a methoxypyrazine ring attached to a cyclopropylmethanamine moiety
Métodos De Preparación
The synthesis of (1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine involves several steps. One common synthetic route includes the following steps :
Formation of the Methoxypyrazine Ring: The methoxypyrazine ring can be synthesized through the reaction of appropriate starting materials under specific conditions. This step often involves the use of reagents such as methanol and pyrazine derivatives.
Cyclopropylation: The methoxypyrazine ring is then subjected to cyclopropylation, where a cyclopropyl group is introduced. This step typically requires the use of cyclopropyl halides and a suitable base.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using amine sources.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in areas such as oncology and neurology.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine can be compared with other similar compounds, such as :
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanol: This compound differs by having a hydroxyl group instead of a methanamine group. It may exhibit different reactivity and applications.
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)ethanamine: This compound has an ethyl group instead of a methanamine group. It may have different biological and chemical properties.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
[1-(5-methoxypyrazin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
Clave InChI |
YHYMLIAYRWIQAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)




![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)



![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
